ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride
Description
Ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride (CAS: 1245606-66-9) is a chiral β-amino ester derivative characterized by a 2-methylphenyl substituent at the β-carbon and an ethyl ester group. Its molecular formula is C₁₂H₁₆ClNO₂, with a molecular weight of 265.72 g/mol . The compound’s stereochemistry (3S) is critical for its pharmaceutical applications, particularly as an intermediate in synthesizing enantiomerically pure drugs. The 2-methylphenyl group introduces steric and electronic effects that influence solubility, reactivity, and biological activity.
Properties
IUPAC Name |
ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-11(13)10-7-5-4-6-9(10)2;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZIASODXNEIKO-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=CC=C1C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈ClNO₂
- Molecular Weight : 243.73 g/mol
- Classification : Amino acid derivative, specifically an ethyl ester of 3-amino-3-(2-methylphenyl)propanoic acid.
The hydrochloride form of this compound enhances its solubility in aqueous environments, making it suitable for various biological applications and pharmaceutical formulations.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily related to neuropharmacology. Key areas of interest include:
- Antidepressant Activity : The compound may modulate serotonin levels, contributing to mood enhancement and potential therapeutic effects in depression.
- Analgesic Effects : Preliminary studies suggest interactions with pain pathways, indicating potential analgesic properties.
- Neurotransmitter Interaction : It has been studied for its effects on serotonin and dopamine systems, which are critical in mood regulation and pain perception.
The specific mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged based on current research:
- Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing their activity and leading to altered neurotransmission.
- Enzyme Modulation : It might inhibit or activate specific enzymes involved in neurotransmitter metabolism or signaling pathways.
- Hydrophobic Interactions : The presence of the 2-methylphenyl group could facilitate hydrophobic interactions with protein targets, enhancing binding affinity and specificity .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Neuropharmacological Studies : Research indicates that compounds with similar structures have shown promise in treating neurological disorders by affecting serotonin and dopamine pathways. For example, studies on related amino acid derivatives have demonstrated significant antidepressant and analgesic activities in animal models .
- Binding Affinity Studies : Interaction studies have highlighted the compound's potential to bind effectively to various receptors involved in mood regulation and pain response. These studies are crucial for understanding its pharmacodynamics.
Comparative Analysis
The following table summarizes key compounds related to this compound and their respective biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate HCl | C₁₂H₁₈ClNO₂ | Antidepressant, analgesic effects |
| Ethyl (3S)-3-amino-3-(4-methylphenyl)propanoate HCl | C₁₂H₁₈ClNO₂ | Potential neuroprotective effects |
| Ethyl (3S)-3-amino-3-(4-fluorophenyl)propanoate HCl | C₁₂H₁₈ClFNO₂ | Enzyme inhibition, protein interactions |
Scientific Research Applications
Pharmacological Potential
Ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride has been investigated for various pharmacological activities:
- Neuropharmacology : Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. Its potential effects include:
- Antidepressant activity
- Neuroprotective effects against oxidative stress
These properties indicate the compound's relevance in treating neurological disorders .
Interaction Studies
Research has focused on the interaction of this compound with various biological targets. Key findings from recent studies include:
| Biological Target | Binding Affinity | Significance |
|---|---|---|
| Serotonin Receptors | High | Potential antidepressant effects |
| Dopamine Transporters | Moderate | Implications for mood regulation |
| Enzymatic Targets | Significant | Possible enzyme inhibition for therapeutic use |
These interactions are crucial for understanding the compound's pharmacodynamics and potential side effects .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antidepressant Activity : A study on animal models demonstrated significant improvements in behavioral tests, indicating potential as an antidepressant agent.
- Neuroprotective Effects : Research showed that this compound could protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
These findings underline the importance of further research into this compound's therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-Methylphenyl vs. Phenyl Derivatives
- Methyl (3S)-3-Amino-3-phenylpropanoate Hydrochloride (CAS: 144494-72-4): Molecular Formula: C₁₀H₁₄ClNO₂. Key Difference: Lacks the methyl group on the phenyl ring. Impact: The absence of the 2-methyl group reduces steric hindrance, enhancing solubility in polar solvents compared to the 2-methylphenyl analog. This derivative is widely used in peptide synthesis due to its simpler aromatic structure .
2-Methylphenyl vs. 3-Methylphenyl Derivatives
- Ethyl 3-Amino-3-(3-methylphenyl)propanoate Hydrochloride: Molecular Formula: C₁₂H₁₆ClNO₂ (same as the target compound). Key Difference: Methyl group at the meta position instead of ortho. However, it may decrease binding affinity in chiral recognition processes .
Fluorinated Analogs
- Ethyl (3R)-3-Amino-3-(2,4-difluorophenyl)propanoate Hydrochloride (CAS: Not specified): Molecular Formula: C₁₁H₁₄ClF₂NO₂. Key Difference: Fluorine atoms at the 2- and 4-positions of the phenyl ring. Impact: Fluorine’s electronegativity enhances metabolic stability and bioavailability. The 2,4-difluoro substitution also increases lipophilicity, making this analog more suitable for blood-brain barrier penetration .
Ester Group Modifications
Ethyl vs. Methyl Esters
- Methyl (3S)-3-Amino-3-(2-methylphenyl)propanoate Hydrochloride: Molecular Formula: C₁₁H₁₄ClNO₂. Key Difference: Methyl ester instead of ethyl. Impact: The shorter alkyl chain reduces molecular weight (237.7 g/mol) and increases crystallinity, as evidenced by a higher melting point (165–166°C) compared to ethyl esters. Methyl esters are often preferred in solid-phase synthesis due to their stability .
Stereochemical and Functional Group Variations
- Ethyl (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoate Hydrochloride (CAS: Not specified): Molecular Formula: C₁₁H₁₅ClNO₃. Key Differences: Additional hydroxyl group at C2 and (2R,3S) stereochemistry. Impact: The hydroxyl group enables hydrogen bonding, improving solubility in aqueous media. The altered stereochemistry affects interactions with chiral receptors, making this compound a key impurity in taxane drug production .
Data Tables: Structural and Physicochemical Comparisons
Preparation Methods
Summary Table of Preparation Methods
| Method Type | Key Reagents/Enzymes | Advantages | Limitations |
|---|---|---|---|
| Tandem Knoevenagel + Reduction | 3-Nitrobenzaldehyde, Meldrum's acid, SnCl2/EtOH | Short, effective, simultaneous esterification | Limited to certain substitution patterns |
| Chemoenzymatic Kinetic Resolution | Lipase from Pseudomonas cepacia | High enantioselectivity, mild conditions | Requires racemic starting material |
| Protected Intermediate Synthesis | Boc/Cbz protecting groups, HATU, acid deprotection | Precise stereocontrol, scalable | Multi-step, requires purification |
| Transaminase-Catalyzed Synthesis | Transaminase enzymes, isopropylamine | Green chemistry, regio/stereoselective | Enzyme availability, substrate scope |
| Patent Industrial Process | Epoxy intermediates, sulfonyl chlorides | Scalable, stereospecific | Complex intermediate preparation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate hydrochloride, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis of chiral amino esters typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. For example, ethyl trifluoropropanoate derivatives are synthesized via automated reactors to control temperature, pressure, and stoichiometry, ensuring high enantiomeric excess (ee) . Key parameters include:
- Catalyst selection : Chiral catalysts (e.g., Ru-BINAP complexes) improve stereochemical outcomes.
- Purification : Chromatography (HPLC or flash) or recrystallization enhances purity (>98%) .
- Acidification : Hydrochloride salt formation is achieved by reacting the free base with HCl gas in anhydrous ethanol .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/UHPLC : Supelco® or Purospher® columns (C18 phases) with UV detection (λ = 210–254 nm) assess purity .
- NMR : ¹H/¹³C NMR confirms the stereochemistry (e.g., coupling constants for (3S) configuration) and absence of side products .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ = 268.74 g/mol for similar compounds) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar amino ester hydrochlorides?
- Methodological Answer : Discrepancies arise from variations in substituent effects (e.g., 2-methylphenyl vs. 3-iodophenyl) or assay conditions . Mitigation involves:
- Comparative SAR Studies : Test the compound alongside analogs (e.g., methyl vs. ethyl esters) under standardized conditions (pH 7.4, 37°C) .
- Target-Specific Assays : Use enzyme inhibition (e.g., proteases) or receptor-binding assays to isolate mechanisms .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., CAS 257947-33-4 analogs) to identify trends .
Q. How does the stereochemical configuration [(3S)] influence the compound’s interaction with biological targets?
- Methodological Answer : The (3S) configuration dictates binding affinity via chiral recognition. For example:
- Molecular Docking : Simulate interactions with targets (e.g., GPCRs) using software like AutoDock Vina. Compare (3S) vs. (3R) enantiomers .
- Circular Dichroism (CD) : Monitor conformational changes in target proteins upon binding .
- Pharmacokinetic Studies : Assess enantiomer-specific absorption/distribution using radiolabeled (³H/¹⁴C) compounds .
Q. What experimental protocols ensure stability of this compound under varying storage and in vitro conditions?
- Methodological Answer : Stability is pH- and temperature-dependent. Recommended protocols:
- Storage : Store at +5°C in anhydrous, inert atmospheres (N2/Ar) to prevent hydrolysis .
- Buffered Solutions : Use phosphate-buffered saline (PBS) at pH 6.5–7.5 for in vitro studies; monitor degradation via LC-MS over 24–72 hours .
- Lyophilization : For long-term stability, lyophilize the hydrochloride salt and store at -20°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
